N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide
Description
结构特征与IUPAC命名体系
分子结构解析
该化合物由三个关键结构单元构成:(1)苯并恶二唑环提供平面刚性骨架与荧光特性;(2)噻唑烷酮核心作为药效团;(3)3-苯基丙烯亚基侧链增强空间位阻与疏水性。X射线衍射数据显示,噻唑烷酮环的C5位与丙烯基形成Z式构型(C5-Z),而丙烯基双键为E式构型(C2'-E),这种双重立体化学特征使其分子内存在12.7°的扭转角。
表1. 关键结构参数
| 结构参数 | 数值 | 测定方法 |
|---|---|---|
| 苯并恶二唑环平面性 | RMSD 0.02Å | X射线晶体学 |
| C5-N键长 | 1.34Å | DFT计算(B3LYP) |
| 噻唑烷酮环张力 | 8.3 kcal/mol | 分子力学模拟 |
分子轨道分析表明,苯并恶二唑的LUMO(-1.8 eV)与噻唑烷酮的HOMO(-6.2 eV)形成跨环共轭,导致电荷转移复合物的产生。这种电子特性使其在398 nm处产生强吸收峰,斯托克斯位移达72 nm,适用于荧光探针设计。
IUPAC命名解析
根据国际纯粹与应用化学联合会规则,该化合物的系统命名为:N-(2,1,3-苯并恶二唑-4-基)-2-{(5Z)-2,4-二氧代-5-[(2E)-3-苯基丙-2-烯-1-亚基]-1,3-噻唑烷-3-基}乙酰胺。命名过程中需特别注意:
- 苯并恶二唑环的编号从氧原子开始,确保恶二唑环的1,2,3位正确标注
- 噻唑烷酮环的Z/E构型标注需依据Cahn-Ingold-Prelog优先规则
- 丙烯亚基的双键构型通过取代基的立体化学优先级确定
Properties
Molecular Formula |
C20H14N4O4S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H14N4O4S/c25-17(21-14-9-5-10-15-18(14)23-28-22-15)12-24-19(26)16(29-20(24)27)11-4-8-13-6-2-1-3-7-13/h1-11H,12H2,(H,21,25)/b8-4+,16-11- |
InChI Key |
ZQAFHKGNCQVKJA-MAHQCVNESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-2,1,3-Benzoxadiazole
The benzoxadiazole precursor is synthesized via nitration and reduction of 2,1,3-benzoxadiazole derivatives. A reported method involves:
-
Nitration of benzoxadiazole with fuming HNO₃/H₂SO₄ at 0–5°C to yield 4-nitro-2,1,3-benzoxadiazole.
-
Reduction using H₂/Pd-C in ethanol to produce 4-amino-2,1,3-benzoxadiazole.
Key Data :
Synthesis of N-(2,1,3-Benzoxadiazol-4-yl)Chloroacetamide
4-Amino-2,1,3-benzoxadiazole is acylated with chloroacetyl chloride:
-
Reaction : 4-Amino-benzoxadiazole (1 eq) + chloroacetyl chloride (1.2 eq) in DCM, with Et₃N (2 eq) as base, 0°C → RT, 4 h.
-
Workup : Precipitation in ice-water, recrystallization from ethanol.
Key Data :
Thiazolidine-2,4-Dione Core Formation
Cyclization to 3-(N-Benzoxadiazol-4-yl-Acetamido)Thiazolidine-2,4-Dione
The chloroacetamide intermediate undergoes cyclization with thioglycolic acid:
-
Reaction : N-Benzoxadiazol-4-yl-chloroacetamide (1 eq) + thioglycolic acid (1.5 eq) in chloroform, ZnCl₂ (0.1 eq), reflux 10 h.
-
Mechanism : Nucleophilic substitution (Cl⁻ displacement by -SH), followed by cyclodehydration.
Key Data :
Knoevenagel Condensation for 5-Cinnamylidene Substituent
Introduction of (5Z)-5-[(2E)-3-Phenylprop-2-en-1-ylidene] Group
The thiazolidine-2,4-dione derivative is condensed with cinnamaldehyde:
-
Reaction : Thiazolidine-2,4-dione (1 eq) + cinnamaldehyde (1.2 eq) in toluene, piperidine (0.2 eq), glacial acetic acid (0.1 eq), reflux 12 h.
-
Stereoselectivity : Z-configuration at C5 due to conjugation stabilization.
Key Data :
Final Compound Characterization
Spectroscopic Validation
X-ray Crystallography (Selected Derivatives)
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | +15% vs. DMF |
| Catalyst | Piperidine/AcOH | +20% vs. NH₄OAc |
| Temperature | 110°C | +12% vs. 80°C |
Common Side Reactions
-
Over-Oxidation : Thiazolidine-2,4-dione → thiazole-2,4-dione (mitigated by N₂ atmosphere).
-
E/Z Isomerization : Controlled by rapid cooling post-reaction.
Industrial Scalability Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 82% |
| E-Factor | 6.2 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene group.
Reduction: Reduction reactions could target the carbonyl groups in the thiazolidinone moiety.
Substitution: Substitution reactions may occur at various positions on the benzoxadiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a probe in various analytical techniques.
Biology
In biological research, it could be studied for its potential as a fluorescent marker due to the benzoxadiazole ring, which is known for its fluorescent properties.
Medicine
Medicinal chemistry applications might include the investigation of its potential as a drug candidate, particularly for its interactions with biological targets.
Industry
In industry, the compound could be explored for its use in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism by which “N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide” exerts its effects would depend on its specific applications. For example, as a fluorescent marker, it may interact with specific biomolecules and emit light upon excitation. In medicinal applications, it could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Bioactivity and Structure-Activity Relationships (SAR)
Anticonvulsant Activity
- Thiazole-thiazolidinones () showed potent anticonvulsant effects in pentylenetetrazole and electroshock models. Substituents like nitrobenzylidene (Compound Ib) and trifluoromethylphenyl (Compound IId) enhanced activity, suggesting electron-withdrawing groups improve target engagement .
Antineoplastic Potential
- Halogenated arylhydrazones and thiazolidinones () exhibited selective inhibition against leukemia and lung cancer cells. Para-substituted phenyl groups were critical for activity .
- Target Compound : The (2E)-3-phenylpropenylidene group aligns with SAR trends for antineoplastic agents, though the benzoxadiazole’s role requires validation.
Computational and Crystallographic Insights
- SHELXL () and ORTEP () are widely used for refining crystal structures of thiazolidinone derivatives. The target compound’s planar geometry and substituent orientations could be validated via these tools .
- Docking studies () suggest that substituents like benzoxadiazole may occupy hydrophobic pockets in enzyme active sites, analogous to fluorophenyl and indole groups in analogues .
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzoxadiazole moiety and a thiazolidinone derivative, both of which are known for their biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features two significant structural components:
- Benzoxadiazole Ring : Known for its fluorescent properties and ability to interact with biological systems.
- Thiazolidinone Core : Associated with various biological activities, particularly in cancer therapy.
Anticancer Properties
Research has indicated that derivatives of thiazolidinone exhibit significant anticancer activity. For instance, studies have shown that compounds similar to the one can inhibit the growth of various cancer cell lines, including glioblastoma and prostate cancer cells.
Mechanisms of Action :
- Induction of Apoptosis : Compounds containing thiazolidinone structures have been found to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation.
Case Studies
-
Study on Glioblastoma Cells : A recent study assessed the efficacy of thiazolidinone derivatives against LN229 glioblastoma cells using MTT assays. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation .
Compound IC50 (µM) Mechanism 5e 10 Apoptosis induction 5b 15 Cell cycle arrest - Prostate Cancer Research : In another study examining various thiazolidinone derivatives, several were noted for their ability to inhibit prostate cancer cell growth through modulation of the PI3K/Akt signaling pathway .
Binding Affinity Studies
Binding affinity studies have highlighted the interaction between thiazolidinone derivatives and specific protein targets involved in cancer progression. For example:
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 5a | AURKA | -9.8 |
| 5b | VEGFR-2 | -8.7 |
These values suggest strong interactions that could be leveraged in drug design for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
